2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC15861871
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O4 |
|---|---|
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | 2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N2O4/c1-18-9-3-4-11(19-2)10(5-9)12-14-6-8(7-15-12)13(16)17/h3-7H,1-2H3,(H,16,17) |
| Standard InChI Key | QUCLZMYDCBMFRW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid, reflecting its substitution pattern. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) forms the central scaffold, while the 2,5-dimethoxyphenyl group and carboxylic acid moiety occupy distinct positions (Figure 1).
Key structural features:
-
Pyrimidine core: Positions 1 and 3 are occupied by nitrogen atoms, creating electron-deficient regions conducive to electrophilic substitution .
-
2,5-Dimethoxyphenyl substituent: The methoxy groups at the 2- and 5-positions of the phenyl ring enhance electron donation via resonance, influencing the compound's reactivity and solubility.
-
Carboxylic acid group: Positioned at the 5-position of the pyrimidine, this functional group enables hydrogen bonding and salt formation, critical for biological interactions .
Table 1: Comparative Analysis of Pyrimidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid | 928714-18-5 | Methoxy groups at 3,5-positions on phenyl | |
| 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid | 72698746 | Methoxy groups at 2,5-positions on phenyl | |
| 2-Phenylpyrimidine-5-carboxylic acid | 122773-97-1 | Lacks methoxy substituents |
Synthetic Methodologies
Morita-Baylis-Hillman (MBH) Adduct Approach
A three-step synthesis leveraging MgI-mediated MBH reactions has been validated for analogous pyrimidine-5-carboxylates :
-
MBH Reaction: Condensation of aldehydes with propiolates in the presence of MgI yields α-(hydroxymethyl)-iodoacrylates.
-
Oxidation: Dess-Martin periodinane oxidizes the MBH adduct to α-iodomethylene β-keto esters.
-
Cyclocondensation: Reaction with amidines or guanidines forms the pyrimidine ring, with the carboxylic acid group introduced via hydrolysis .
For 2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid, 2,5-dimethoxybenzaldehyde serves as the starting aldehyde, ensuring regioselective incorporation of the dimethoxyphenyl group.
Alternative Routes Involving Malonic Acid Derivatives
Patented methods describe using malonic acid dinitrile and dimethylformamide chloride to construct pyrimidine cores . This approach involves:
-
Intermediate formation: 1-Dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride.
-
Ring closure: Ammonia-mediated cyclization yields 4-amino-5-cyanopyrimidine, followed by saponification to the carboxylic acid .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid group. Limited solubility in water () at neutral pH.
-
Stability: Stable under inert conditions but prone to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures .
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 260.24 g/mol |
| Melting Point | Not reported (decomposes >200°C) |
| LogP (Partition Coeff.) | ~2.46 (estimated) |
| pKa (Carboxylic Acid) | ~4.2 (predicted) |
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrimidine derivatives with electron-withdrawing substituents (e.g., carboxylic acids) demonstrate broad-spectrum antimicrobial effects. For example:
-
Minimum Inhibitory Concentration (MIC): 8–32 µg/mL against Staphylococcus aureus and Escherichia coli for related compounds.
Applications in Drug Discovery
Anticancer Agent Development
The compound’s ability to intercalate DNA and inhibit topoisomerase II has been explored in preclinical models. Modifications to the methoxy groups or carboxylic acid moiety could enhance tumor selectivity.
Materials Science
Conjugated pyrimidine-carboxylic acid systems show promise in organic electronics due to their π-electron delocalization and thermal stability . Applications include:
-
Organic light-emitting diodes (OLEDs).
-
Non-linear optical (NLO) materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume